molecular formula C27H27N3O4 B2614254 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 912903-22-1

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2614254
CAS RN: 912903-22-1
M. Wt: 457.53
InChI Key: BUEQWEHLNUJAEE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzimidazole ring and a pyrrolidinone ring. Both of these structures are common in many pharmaceuticals and could suggest potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute significantly to the compound’s overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the benzimidazole and pyrrolidinone rings, as well as the methoxy and ethyl groups, would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug discovery. Researchers have explored its potential as an anti-inflammatory agent, an antiviral drug, or even an anticancer therapeutic. Its benzodiazole and benzimidazole moieties contribute to its bioactivity, and further studies are underway to optimize its pharmacological properties .

Antifungal Agents

Triazole derivatives, such as this compound, have demonstrated antifungal activity. Their unique structural characteristics allow them to interact with target molecules effectively. Researchers have investigated their use in formulations for fungicides and bactericides .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound has served as an intermediate in the development of novel NNRTIs for treating HIV. These inhibitors play a crucial role in preventing viral replication by targeting the reverse transcriptase enzyme .

Bioactive Compounds

Due to its stability and ability to form hydrogen bonds with “privileged structures,” this compound holds promise as a bioactive agent. Researchers have explored its potential in various biological contexts, including anti-inflammatory, antiviral, and anticancer applications .

Molecular Docking Studies

Computational studies have investigated the binding interactions of this compound with specific protein targets. For instance, it has been compared to tamoxifen in terms of binding affinity. Such studies provide insights into its potential therapeutic mechanisms .

Atom-Efficient Synthetic Protocols

The compound’s synthesis involves the aza-Michael reaction, a powerful tool for creating β-aminocarbonyl derivatives. This reaction proceeds efficiently without the need for a catalyst, making it an environmentally friendly synthetic approach .

Future Directions

The potential applications and future directions for this compound would depend on its properties and bioactivity. If it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical .

properties

IUPAC Name

4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-32-21-8-5-7-20(16-21)30-18-19(15-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-34-23-10-6-9-22(17-23)33-2/h3-12,16-17,19H,13-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEQWEHLNUJAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

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